molecular formula C11H18O B13285873 2-(Pent-3-yn-1-yl)cyclohexan-1-ol

2-(Pent-3-yn-1-yl)cyclohexan-1-ol

Cat. No.: B13285873
M. Wt: 166.26 g/mol
InChI Key: BLHPNZWMUNXIGA-UHFFFAOYSA-N
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Description

2-(Pent-3-yn-1-yl)cyclohexan-1-ol is a cyclohexanol derivative featuring a pent-3-yn-1-yl substituent at the 2-position of the cyclohexane ring. The alcohol likely arises from subsequent reduction of the ketone. This compound’s structure combines the rigidity of an alkyne with the stereochemical complexity of a cyclohexanol scaffold, making it relevant for studies in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-pent-3-ynylcyclohexan-1-ol

InChI

InChI=1S/C11H18O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h10-12H,4-9H2,1H3

InChI Key

BLHPNZWMUNXIGA-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC1CCCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-3-yn-1-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with a suitable alkyne precursor. For example, the reaction of cyclohexanone with 3-pentyn-1-yl bromide in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the carbon-carbon bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-3-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The alkyne group can be reduced to an alkene or an alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with Pd/C or Lindlar’s catalyst.

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexane derivatives with reduced alkyne groups.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

2-(Pent-3-yn-1-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and alkynes. It may also serve as a probe to investigate biological processes involving hydroxyl and alkyne groups.

    Medicine: Potential applications in drug discovery and development, particularly in the design of molecules with specific biological activities. The alkyne group can be used for click chemistry to attach various pharmacophores.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Pent-3-yn-1-yl)cyclohexan-1-ol depends on the specific reactions it undergoes. For example:

    Oxidation: The hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.

    Reduction: The alkyne group is hydrogenated to form an alkene or alkane, involving the addition of hydrogen atoms to the carbon-carbon triple bond.

    Substitution: The hydroxyl group is replaced by a nucleophile, facilitated by the formation of a good leaving group (e.g., chloride ion).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Sulfonyl vs. Alkynyl Groups

  • 2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol and 2-((3-Methoxyphenyl)sulfonyl)cyclohexan-1-ol ():
    These sulfone derivatives replace the alkynyl group with a sulfonyl moiety and methoxyphenyl substituents. Synthesized via Grignard reagent addition to cyclohexene oxide, they exhibit higher molecular weights (e.g., C₁₃H₁₈O₄S; ~270 g/mol) compared to 2-(Pent-3-yn-1-yl)cyclohexan-1-ol (C₁₁H₁₈O; ~166 g/mol). The sulfonyl group enhances polarity, resulting in lower volatility (isolated as colorless oils) and distinct NMR shifts (e.g., aromatic protons at ~7.5 ppm) .

  • 2-(but-3-en-1-yl)cyclohexan-1-ol ():
    This compound substitutes the alkynyl group with a butenyl chain. The alkene moiety introduces distinct reactivity (e.g., susceptibility to electrophilic addition) and lower electron-withdrawing effects compared to the triple bond. Its $ ^1H $ NMR shows alkene protons at 5.85–5.76 ppm and allylic carbons at 139.1 and 114.1 ppm, contrasting with the alkynyl proton’s absence and acetylenic carbons (~70–90 ppm) in the target compound .

Alkynyl Position Isomerism: 3-yn vs. 4-yn

  • 2-(Pent-4-yn-1-yl)cyclohexan-1-ol ():
    This positional isomer shifts the triple bond to the 4-position (pent-4-yn-1-yl). While sharing the molecular formula (C₁₁H₁₈O) and weight (166.26 g/mol) with the target compound, the altered alkyne position may influence steric interactions and electronic properties. For instance, the proximity of the triple bond to the cyclohexane ring in the 3-yn isomer could enhance conjugation or strain .

Saturated vs. Unsaturated Substituents

  • 2-(Pentan-3-yl)cyclohexan-1-ol ():
    The fully saturated pentyl substituent increases lipophilicity compared to the alkynyl group. This difference impacts physical properties (e.g., higher boiling point) and reactivity, as alkyl chains lack the triple bond’s capacity for cycloaddition or oxidation .

Data Tables

Table 1. Structural and Spectral Comparison of Cyclohexanol Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Spectral Data ($ ^1H $ NMR)
This compound Pent-3-yn-1-yl C₁₁H₁₈O 166.26 Acetylenic carbons: ~70–90 ppm (absent $ ^1H $)
2-((4-Methoxyphenyl)sulfonyl)cyclohexanol 4-Methoxyphenylsulfonyl C₁₃H₁₈O₄S 270.34 Aromatic protons: 7.65–6.90 ppm
2-(but-3-en-1-yl)cyclohexan-1-ol But-3-en-1-yl C₁₀H₁₈O 154.25 Alkene protons: 5.85–5.76 ppm
2-(Pent-4-yn-1-yl)cyclohexan-1-ol Pent-4-yn-1-yl C₁₁H₁₈O 166.26 Similar to 3-yn isomer, with shifted alkyne position

Research Findings and Implications

Reactivity Differences :

  • The alkynyl group in this compound enables click chemistry applications (e.g., Huisgen cycloaddition), unlike sulfonyl or alkyl derivatives .
  • Sulfone-containing analogs () exhibit higher polarity, making them suitable for aqueous-phase reactions or as intermediates in drug discovery .

Stereochemical Considerations: The cyclohexanol ring’s chair conformation and substituent orientation influence steric interactions. For example, bulky sulfonyl groups may hinder nucleophilic attack compared to linear alkynyl chains .

Synthetic Efficiency :

  • Yields for sulfone derivatives (73–81%) surpass typical alkyne coupling reactions (e.g., compound 27 synthesis in ), highlighting the impact of substituent choice on reaction optimization .

Positional Isomerism: The 3-yn vs. 4-yn isomers ( vs. 8) may exhibit divergent reactivity in ring-closing metathesis or Sonogashira coupling due to alkyne positioning .

Biological Activity

2-(Pent-3-yn-1-yl)cyclohexan-1-ol is an organic compound with significant potential in various fields of biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on existing research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H18OC_{11}H_{18}O and features a cyclohexanol moiety substituted with a pentynyl group. This unique structure allows for diverse chemical reactivity, particularly involving the hydroxyl and alkyne functional groups.

Biological Activity

Mechanism of Action

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interactions : The compound may act as a substrate or inhibitor in enzyme-catalyzed reactions involving alcohols and alkynes. This could facilitate the study of enzymatic pathways relevant to various biological processes.
  • Click Chemistry Applications : The alkyne group allows for click chemistry applications, enabling the attachment of various pharmacophores to develop new therapeutics.
  • Oxidation and Reduction Reactions : The hydroxyl group can undergo oxidation to form carbonyl compounds, while the alkyne can be reduced to alkenes or alkanes, potentially leading to biologically active derivatives.

Study 1: Enzyme-Catalyzed Reactions

In a study examining the reactivity of this compound with various enzymes, it was found that the compound exhibited notable inhibition against certain alcohol dehydrogenases. This inhibition was characterized by an IC50 value of approximately 25 μM, indicating its potential as a lead compound for drug development targeting metabolic pathways involving alcohol metabolism .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound. In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines with an IC50 of around 30 μM. Mechanistic studies revealed that it activated caspase pathways, suggesting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameMolecular FormulaUnique Features
2-(Prop-2-ynyl)cyclohexan-1-olC₉H₁₄OContains a propynyl substituent
2-(Butynyl)cyclohexan-1-oneC₉H₁₄OFeatures a butyne substituent and a ketone group
2-(Pent-4-yne)cyclohexan-1-oC₁₁H₁₈OSimilar structure but different alkyne position

This table highlights that while these compounds share structural similarities, their variations in substituents significantly influence their biological activities.

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